Crystal structure analysis of 3,5-Dibenzyloxyphenylglyoxal hydrate
Crystal structure analysis of 3,5-Dibenzyloxyphenylglyoxal hydrate
An In-depth Technical Guide to the Crystal Structure Analysis of 3,5-Dibenzyloxyphenylglyoxal Hydrate
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the crystal structure analysis of 3,5-Dibenzyloxyphenylglyoxal hydrate. While a solved crystal structure for this specific molecule is not publicly available, this document outlines the complete workflow from synthesis and crystallization to advanced structural analysis, drawing upon established methodologies and data from analogous compounds. This guide is designed to equip researchers with the necessary protocols and theoretical understanding to successfully determine and interpret the crystal structure of this and similar organic molecules. We will delve into the rationale behind experimental choices, the validation of crystallographic data, and the detailed analysis of non-covalent interactions that govern the crystal packing, which are crucial for understanding the solid-state properties of pharmaceutical compounds.
Introduction: The Significance of Crystal Structure Analysis
In the realm of drug development and materials science, a thorough understanding of a molecule's three-dimensional structure in the solid state is paramount. The crystal structure dictates a multitude of physicochemical properties, including solubility, stability, bioavailability, and mechanical characteristics. For a molecule like 3,5-Dibenzyloxyphenylglyoxal hydrate, which possesses multiple functional groups capable of engaging in various intermolecular interactions, a detailed crystallographic study can reveal the intricate network of forces that define its crystal lattice. This knowledge is invaluable for polymorph screening, formulation development, and understanding structure-activity relationships.
This guide will navigate the reader through a systematic approach to the crystal structure analysis of 3,5-Dibenzyloxyphenylglyoxal hydrate, a compound with the molecular formula C₂₂H₂₀O₅[1]. We will begin with the synthesis of the compound and strategies for obtaining high-quality single crystals, followed by a detailed protocol for single-crystal X-ray diffraction (SC-XRD) data collection. Subsequently, we will cover the essential steps of structure solution and refinement, and finally, we will explore advanced techniques for the analysis and visualization of non-covalent interactions that stabilize the crystal packing.
Synthesis and Crystallization
The first and often most challenging step in crystal structure analysis is obtaining single crystals of sufficient size and quality. This necessitates a pure sample of the target compound, which can be synthesized and then subjected to various crystallization techniques.
Proposed Synthesis of 3,5-Dibenzyloxyphenylglyoxal Hydrate
A plausible synthetic route to 3,5-Dibenzyloxyphenylglyoxal hydrate starts from commercially available 3,5-dihydroxybenzoic acid. The synthesis can be envisioned in the following steps:
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Protection of Hydroxyl Groups: The two phenolic hydroxyl groups of 3,5-dihydroxybenzoic acid are protected as benzyl ethers using benzyl bromide in the presence of a suitable base like potassium carbonate. This reaction yields 3,5-dibenzyloxybenzoic acid.
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Conversion to Acetophenone: The resulting benzoic acid derivative can be converted to the corresponding acetophenone, 3,5-dibenzyloxyacetophenone, by reaction with methyl lithium[2].
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Oxidation to Glyoxal: The acetophenone is then oxidized to the desired phenylglyoxal. A common reagent for this transformation is selenium dioxide (SeO₂). The reaction typically proceeds in a solvent like aqueous dioxane or acetic acid[3]. The product, 3,5-Dibenzyloxyphenylglyoxal, is then hydrated to form the stable hydrate.
The overall synthetic pathway is depicted below:
Caption: Proposed synthetic pathway for 3,5-Dibenzyloxyphenylglyoxal Hydrate.
Crystallization Strategies
Once a pure sample of 3,5-Dibenzyloxyphenylglyoxal hydrate is obtained, the next step is to grow high-quality single crystals. A variety of techniques can be employed, and often, a systematic screening of different solvents and conditions is necessary.
| Crystallization Technique | Description |
| Slow Evaporation | A solution of the compound is prepared in a suitable solvent and allowed to evaporate slowly at a constant temperature. |
| Vapor Diffusion | A solution of the compound is placed in a vial, which is then placed in a larger sealed container with a more volatile solvent (the precipitant). The precipitant vapor slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization. |
| Cooling Crystallization | A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. The decrease in solubility upon cooling leads to crystal growth. |
| Solvent Layering | A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is less soluble. Crystals form at the interface of the two solvents. |
Table 1: Common Crystallization Techniques.
The choice of solvent is critical. A good solvent for crystallization is one in which the compound is moderately soluble. Solvents to be screened could include ethanol, methanol, acetone, ethyl acetate, and mixtures thereof with water, given the hydrate nature of the target compound.
Single-Crystal X-ray Diffraction (SC-XRD) Data Collection
With a suitable single crystal, the next phase is to collect the X-ray diffraction data. This process involves mounting the crystal and exposing it to a monochromatic X-ray beam.
Experimental Protocol
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Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.4 mm in at least two dimensions) is selected under a microscope.[4] The crystal is mounted on a goniometer head using a cryoloop and flash-cooled to a low temperature (e.g., 100-173 K) in a stream of cold nitrogen gas.[4] This minimizes thermal motion of the atoms and reduces radiation damage.
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Diffractometer Setup: The data is collected on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).
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Unit Cell Determination: A short series of initial diffraction images are collected to determine the unit cell parameters and the crystal system.
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Data Collection Strategy: A data collection strategy is devised to ensure that a complete and redundant set of diffraction data is collected.[5] This typically involves rotating the crystal through a series of angles while exposing it to the X-ray beam.[5]
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Data Integration and Reduction: The raw diffraction images are processed to integrate the intensities of the individual reflections. These intensities are then corrected for various experimental factors (e.g., Lorentz and polarization effects, absorption) to produce a final set of structure factors.
Caption: Workflow for single-crystal X-ray diffraction data collection.
Structure Solution and Refinement
The processed diffraction data provides the intensities of the reflections, but the phase information is lost. The process of structure solution aims to determine these phases, which are essential for calculating the electron density map of the crystal.
Structure Solution
For small molecules like 3,5-Dibenzyloxyphenylglyoxal hydrate, direct methods are typically used to solve the phase problem. These methods use statistical relationships between the structure factor amplitudes to derive the initial phases. Software packages like SHELXT are commonly used for this purpose.
Structure Refinement
Once an initial model of the structure is obtained, it is refined to improve the agreement between the calculated and observed structure factors. This is typically done using a least-squares approach, where the atomic coordinates, displacement parameters, and other model parameters are adjusted to minimize the difference between the experimental and calculated data.[6] The refinement process is iterative and continues until the model converges.
Key Refinement Parameters:
| Parameter | Description |
| Atomic Coordinates (x, y, z) | The position of each atom in the unit cell. |
| Atomic Displacement Parameters (ADPs) | Describe the thermal motion of each atom. Can be isotropic (a single sphere) or anisotropic (an ellipsoid). |
| Occupancy Factors | The fraction of a particular atom at a specific site. Useful for modeling disorder. |
| Scale Factor | A factor to scale the calculated structure factors to the observed ones. |
Table 2: Key Parameters in Crystal Structure Refinement.
Software such as SHELXL or Olex2.refine is commonly used for structure refinement.[7]
Advanced Structural Analysis: Unveiling Non-Covalent Interactions
A solved crystal structure is a treasure trove of information about the intermolecular interactions that govern the crystal packing. For a molecule with multiple hydrogen bond donors and acceptors, as well as aromatic rings, a detailed analysis of these interactions is crucial.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[8][9] The Hirshfeld surface is defined as the region in space where the contribution of a molecule's electron density to the total crystal electron density is greater than that of all other molecules.[9]
Different properties can be mapped onto the Hirshfeld surface to highlight specific types of interactions. The normalized contact distance (d_norm) is particularly useful, as it identifies regions of close intermolecular contacts.[10][11]
d_norm Mapped Hirshfeld Surface:
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Red spots: Indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds or other strong interactions.[11]
-
White areas: Represent contacts close to the van der Waals separation.[11]
-
Blue regions: Show contacts longer than the van der Waals radii.[11]
The 2D fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the different types of intermolecular contacts.[10]
Non-Covalent Interaction (NCI) Plots
NCI plot analysis is a technique based on the electron density and its derivatives to visualize non-covalent interactions in real space.[12][13][14] It provides a qualitative picture of the nature and strength of these interactions.
NCI Plot Visualization:
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Blue surfaces: Indicate strong, attractive interactions like hydrogen bonds.[14]
-
Green surfaces: Represent weaker van der Waals interactions.[14]
-
Red surfaces: Signify repulsive steric clashes.[14]
Caption: Workflow for advanced analysis of non-covalent interactions.
Conclusion
This technical guide has provided a comprehensive roadmap for the crystal structure analysis of 3,5-Dibenzyloxyphenylglyoxal hydrate. By following the outlined procedures for synthesis, crystallization, data collection, and structure refinement, researchers can obtain a high-quality crystal structure. Furthermore, the application of advanced analytical techniques such as Hirshfeld surface analysis and NCI plots will enable a deep understanding of the intermolecular forces that dictate the solid-state properties of this molecule. The insights gained from such studies are invaluable for the rational design of new materials and pharmaceutical compounds with desired characteristics.
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